2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an ethoxyphenyl group, a phenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the ethoxyphenyl and phenyl groups. The final step involves the formation of the acetamide linkage with the methoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide linkage.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or triazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and the phenyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-[[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
- 2-[[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide.
Uniqueness
What sets 2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl and methoxyphenyl groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H27N5O3S |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C27H27N5O3S/c1-4-35-23-15-13-22(14-16-23)32-26(20-9-6-5-7-10-20)30-31-27(32)36-18-25(33)29-28-19(2)21-11-8-12-24(17-21)34-3/h5-17H,4,18H2,1-3H3,(H,29,33)/b28-19+ |
InChI Key |
HYBWBSAONUNPKV-TURZUDJPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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